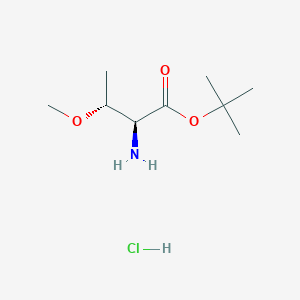

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butyl esters with appropriate amino and methoxy substituents. . This method is more efficient and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in a single pot reaction.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The amino and methoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Applications De Recherche Scientifique

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the amino and methoxy groups can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various scientific and industrial contexts.

Activité Biologique

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure:

- Molecular Formula: C8H17ClN1O3

- Molecular Weight: 202.68 g/mol

- CAS Number: 5854-78-4

The compound can be synthesized through various methods, commonly involving the reaction of tert-butyl esters with amino and methoxy substituents. This synthesis is noted for its efficiency and sustainability compared to traditional methods.

The biological activity of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is primarily attributed to its structural features:

- Amino Group: Facilitates interactions with biological targets.

- Methoxy Group: Influences solubility and reactivity.

- Tert-butyl Group: Enhances stability and can affect the compound's lipophilicity.

These functional groups allow the compound to engage in various biochemical interactions, potentially influencing metabolic pathways and cellular functions .

Biological Applications

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride has been utilized in several research contexts:

-

Organic Synthesis:

- Acts as a building block for synthesizing peptides and other biologically active compounds.

- Biological Research:

- Pharmaceutical Development:

Study on Enzyme Inhibition

A study evaluated the compound's effect on histone deacetylases (HDACs), which are critical in regulating gene expression. The results indicated that certain derivatives of this compound exhibited selective inhibition against specific HDAC isoforms, suggesting potential applications in cancer therapy .

Toxicological Assessment

Another investigation focused on the compound's safety profile, assessing its cytotoxic effects on various cell lines. The findings indicated that while some derivatives showed promising activity against cancer cells, they also demonstrated varying degrees of toxicity depending on concentration and exposure time .

Comparative Analysis

To understand the uniqueness of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notable Applications |

|---|---|---|---|

| Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride | Amino & methoxy groups | Enzyme inhibition | Cancer research |

| Methyl O-(tert-butyl)-L-threoninate hydrochloride | Similar amino structure | Moderate activity | Peptide synthesis |

| (2S,3R)-3-Acetoxy-2-aminobutanoic acid | Lacks methoxy group | Lower activity | Limited applications |

The unique combination of functional groups in tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride contributes to its distinct reactivity and potential applications compared to similar compounds .

Propriétés

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(12-5)7(10)8(11)13-9(2,3)4;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTPZRGPFJQECP-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.